molecular formula C16H12FN3O5 B2606576 N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide CAS No. 856437-33-7

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide

Cat. No.: B2606576
CAS No.: 856437-33-7
M. Wt: 345.286
InChI Key: CYTRSVCEOSKWKR-UHFFFAOYSA-N
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Description

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide is a complex organic compound with a unique structure that combines a pyrano[2,3-d]pyrimidine core with a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of the fluorobenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process and ensuring consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different substituents.

    Triple-bonded compounds: Such as acetylene, which have different bonding characteristics but may share some reactivity patterns.

Uniqueness

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide is unique due to its combination of a pyrano[2,3-d]pyrimidine core and a fluorobenzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O5/c1-19-13(22)10-7-11(15(23)25-14(10)20(2)16(19)24)18-12(21)8-3-5-9(17)6-4-8/h3-7H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTRSVCEOSKWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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